2-(2-Methoxyphenyl)isonicotinic acid
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Overview
Description
2-(2-Methoxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a methoxy group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety
Mechanism of Action
Target of Action
2-(2-Methoxyphenyl)isonicotinic acid is a derivative of isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis . It has been reported that isoniazid and its derivatives have diverse biological activities like anti-mycobacterial, -bacterial, -fungal and -viral activities . Therefore, it can be inferred that this compound may also have similar targets and roles.
Mode of Action
It is known that isoniazid, a related compound, is a prodrug and must be activated by bacterial catalase . Isoniazid is acetylated by N-acetyl transferase to N-acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system . It can be speculated that this compound may have a similar mode of action.
Biochemical Pathways
It is known that isoniazid, a related compound, is involved in the naphthalene catabolic pathway . It catalyzes the reversible glutathione-dependent isomerization of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) .
Pharmacokinetics
It is known that isoniazid and its metabolites acetylisoniazid, isonicotinic acid, and isonicotinuric acid were investigated in man by administering each compound intravenously to a rapid and slow isoniazid acetylator . Isoniazid was measured in blood, and the metabolites were determined in urine . It can be speculated that this compound may have similar ADME properties.
Result of Action
kansasii . It is a highly specific agent, ineffective against other microorganisms . Isoniazid is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . It can be speculated that this compound may have similar effects.
Action Environment
It is known that the chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step . The stability of the urea linkage under acidic, alkaline and aqueous conditions is an additional advantage for such a protecting group . It can be speculated that this compound may have similar environmental influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)isonicotinic acid typically involves the reaction of 2-methoxybenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid, and elevated temperatures.
Major Products Formed
Oxidation: Formation of this compound aldehyde or carboxylic acid.
Reduction: Formation of this compound amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Methoxyphenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler analog without the methoxyphenyl group.
Nicotinic acid: Similar structure but with the carboxyl group in a different position.
2-Methoxyphenylacetic acid: Contains a methoxyphenyl group but lacks the isonicotinic acid moiety.
Uniqueness
2-(2-Methoxyphenyl)isonicotinic acid is unique due to the presence of both the methoxyphenyl and isonicotinic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-8-9(13(15)16)6-7-14-11/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRABOSZUERNZNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679498 |
Source
|
Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226152-40-4 |
Source
|
Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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